molecular formula C16H19N3O B11982785 3(2H)-Pyridazinone, 6-phenyl-2-(piperidino)methyl- CAS No. 35451-74-2

3(2H)-Pyridazinone, 6-phenyl-2-(piperidino)methyl-

Katalognummer: B11982785
CAS-Nummer: 35451-74-2
Molekulargewicht: 269.34 g/mol
InChI-Schlüssel: ZCDJBQCGMYTBHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3(2H)-Pyridazinone, 6-phenyl-2-(piperidino)methyl- is a heterocyclic compound that belongs to the pyridazinone family Pyridazinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Pyridazinone, 6-phenyl-2-(piperidino)methyl- typically involves the reaction of mucochloric acid with benzene in the presence of a Lewis acid such as aluminum chloride (AlCl3). This Friedel-Crafts reaction forms the core pyridazinone structure, which is then further modified to introduce the phenyl and piperidino methyl groups .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow system can be set up using a stainless steel column packed with a catalyst like Raney nickel, and the reaction can be carried out using a low boiling point alcohol such as 1-propanol at high temperature .

Analyse Chemischer Reaktionen

Types of Reactions

3(2H)-Pyridazinone, 6-phenyl-2-(piperidino)methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridazinone ring to a dihydropyridazinone.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridazinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: N-oxides of the pyridazinone ring.

    Reduction: Dihydropyridazinone derivatives.

    Substitution: Various substituted pyridazinone derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

3(2H)-Pyridazinone, 6-phenyl-2-(piperidino)methyl- has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3(2H)-Pyridazinone, 6-phenyl-2-(piperidino)methyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antifungal or antitumor activity. The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3(2H)-Pyridazinone, 6-phenyl-2-(piperidino)methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidino methyl group enhances its solubility and bioavailability, making it a valuable compound for medicinal chemistry research.

Eigenschaften

CAS-Nummer

35451-74-2

Molekularformel

C16H19N3O

Molekulargewicht

269.34 g/mol

IUPAC-Name

6-phenyl-2-(piperidin-1-ylmethyl)pyridazin-3-one

InChI

InChI=1S/C16H19N3O/c20-16-10-9-15(14-7-3-1-4-8-14)17-19(16)13-18-11-5-2-6-12-18/h1,3-4,7-10H,2,5-6,11-13H2

InChI-Schlüssel

ZCDJBQCGMYTBHB-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)CN2C(=O)C=CC(=N2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.